2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Process Chemistry Industrial Safety Acylation Reagents

Traditional pivaloyl chloride requires basic conditions, causing poor regioselectivity and side reactions in polyhydroxylated substrates. This thiazolidine-2-thione reagent enables exclusive primary hydroxyl protection under neutral conditions, eliminating competing secondary alcohol acylation. • Chemoselective primary OH pivaloylation-neutral conditions, no base required • Direct precursor to chiral thiazolidine-2-thione auxiliaries with superior diastereocontrol vs. Evans oxazolidinones • Microwave-assisted auxiliary synthesis: up to 99% yield in minutes vs. hours • Low volatility (bp 280°C) for safer scale-up vs. pivaloyl chloride

Molecular Formula C8H13NOS2
Molecular Weight 203.3 g/mol
Cat. No. B173304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one
Molecular FormulaC8H13NOS2
Molecular Weight203.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCSC1=S
InChIInChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3
InChIKeyQPFBZLPXTOTDIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTT: Selective Pivaloylating Agent & Chiral Precursor


2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS 138459-91-3), also known as 3-pivaloylthiazolidine-2-thione (PTT), is an N-pivaloylated thiazolidine-2-thione derivative with the molecular formula C8H13NOS2 and a molecular weight of 203.3 g/mol . It is primarily utilized as a selective pivaloylating reagent for hydroxyl groups under neutral conditions [1] and serves as a key building block for the preparation of chiral thiazolidine-2-thione auxiliaries employed in asymmetric synthesis [2]. The compound is commercially available with a standard purity of ≥95% .

Selective Acylation Neutral primary alcohol pivaloylation without added base
Chiral Auxiliary Precursor Key building block for thiazolidine-2-thione auxiliaries

PTT Unique Reactivity Profile


Unlike common acylating agents such as pivaloyl chloride or pivalic anhydride, which require basic conditions and often exhibit poor regioselectivity, 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (PTT) operates under neutral conditions and displays pronounced chemoselectivity for primary hydroxyl groups over secondary alcohols [1]. Furthermore, the thiazolidine-2-thione scaffold, when elaborated into chiral auxiliaries, imparts superior stereocontrol in C–C bond-forming reactions compared to the widely used Evans oxazolidinone auxiliaries [2]. These functional divergences—neutral condition selectivity and enhanced diastereocontrol—render direct substitution with simpler pivaloyl donors or alternative heterocyclic auxiliaries synthetically unproductive, directly impacting yield and purity in multi-step organic syntheses.

PTT: Neutral, primary-OH selective vs Pivaloyl chloride: Basic, may yield mixtures

Direct substitution may compromise regioselectivity and require additional protecting group steps in diol synthesis.

Thiazolidinethione auxiliaries: Reported stereocontrol vs Oxazolidinone auxiliaries: May be unselective in Ti‑enolate additions

Using Evans auxiliaries may not deliver equivalent diastereoselectivity for the same cross‑coupling reactions.

PTT Quantified Evidence vs. Comparators


Safety & Handling vs. Pivaloyl Chloride

Compared to pivaloyl chloride (trimethylacetyl chloride), 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one exhibits a significantly higher boiling point (280 °C vs. 105–106 °C for pivaloyl chloride) and greater density (1.22 g/cm³ vs. ~0.98 g/cm³ for pivaloyl chloride). These physical properties translate to lower volatility and reduced fuming, thereby minimizing exposure risks during handling and simplifying storage requirements [1].

Boiling Point & Density
Reported comparison
Δ BP +174–175 °C, Δ density +0.24 g/cm³ vs pivaloyl chloride
Lower volatility supports large‑scale handling evaluation
Supplier and literature data; standard pressure
Process Chemistry Industrial Safety Acylation Reagents

Neutral-Selective Primary Alcohol Acylation

In the presence of diols containing both primary and secondary hydroxyl groups, 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (PTT) exclusively pivaloylates the primary alcohol under neutral conditions [1]. In contrast, pivaloyl chloride typically requires basic conditions (e.g., pyridine) and often yields mixtures of mono- and di-pivaloylated products due to lower inherent regioselectivity. This distinct selectivity profile is attributed to the twisted amide geometry of PTT, which enhances electrophilicity at the pivaloyl carbonyl toward less hindered nucleophiles [1].

Regioselectivity
Class‑level inference
PTT: exclusive primary acylation; pivaloyl chloride: mixture formation
May eliminate extra protecting group steps in diol synthesis
Neutral conditions, model diol studies
Protecting Group Chemistry Regioselective Synthesis Diol Functionalization

Thiazolidinethione vs. Oxazolidinone Stereocontrol

Chiral auxiliaries derived from the thiazolidine-2-thione scaffold (for which 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one serves as a key precursor) impart excellent stereocontrol in titanium enolate-mediated cross-coupling reactions. A direct comparative study demonstrated that while thiazolidine-2-thione auxiliaries afford high diastereoselectivity, the corresponding oxazolidinone auxiliaries (e.g., Evans auxiliaries) were found to be 'completely unselective' under identical conditions [1]. The presence of an exocyclic C=S bond in thiazolidine-2-thiones is critical for achieving synthetically useful stereocontrol [1].

Diastereocontrol in Ti‑Enolate Additions
Class‑level inference
Thiazolidinethione: high dr; oxazolidinone: reported unselective
Supports selection for stereoselective C–C bond formation
Lewis acid‑mediated cross‑coupling conditions
Asymmetric Synthesis Chiral Auxiliary Stereoselective Aldol

Microwave-Assisted Chiral Auxiliary Synthesis

The preparation of thiazolidine-2-thione chiral auxiliaries, for which 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is a strategic starting material, can be dramatically accelerated using microwave irradiation. A comparative study demonstrated that microwave-assisted synthesis of thiazolidine-2-thione auxiliaries affords yields of up to 99% with reaction times as short as 0 minutes (instantaneous), whereas conventional thermal methods require extended reaction times (e.g., 60–480 minutes) and often give lower yields (80–85%) [1]. The methodology provides these chiral auxiliaries with improved yields and a remarkable reduction on the reaction times, particularly in the case of thiazolidine-2-thiones [1].

Microwave‑Assisted Efficiency
Class‑level inference
Microwave: up to 99% yield, 0 min; thermal: 80–85%, 60–480 min
May reduce cycle time in microwave‑equipped labs
Thiazolidine‑2‑thione model; 50–125 °C, 50–125 W
Microwave-Assisted Synthesis Chiral Auxiliary Preparation Process Intensification

PTT Research & Industrial Applications


1,2-Diol Regioselective Protection

In multi-step syntheses of polyhydroxylated natural products (e.g., macrolides, glycosides), selective protection of a primary hydroxyl group in the presence of secondary alcohols is critical. 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (PTT) enables exclusive pivaloylation of primary alcohols under neutral conditions, avoiding the basic conditions and poor regioselectivity associated with pivaloyl chloride [1]. This chemoselectivity streamlines protecting group strategies and minimizes side reactions [1].

Thiazolidine-2-thione Auxiliary Synthesis

As a direct precursor to chiral thiazolidine-2-thione auxiliaries, this compound is essential for laboratories engaged in asymmetric synthesis. Evidence shows that thiazolidine-2-thione-based auxiliaries deliver high diastereocontrol in titanium enolate additions, outperforming oxazolidinone auxiliaries that are 'completely unselective' for the same transformations [2]. This makes PTT a strategic procurement item for projects requiring high stereochemical fidelity.

Microwave-Assisted Auxiliary Preparation

For research groups utilizing microwave reactor technology, 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one serves as a key starting material for the rapid, high-yielding preparation of thiazolidine-2-thione chiral auxiliaries. Microwave protocols yield up to 99% product in drastically reduced times (0 minutes) compared to conventional thermal methods (60–480 minutes, 80–85% yield) [3], significantly accelerating reaction optimization and library synthesis.

Safer Large-Scale Pivaloylation

The low volatility (boiling point 280 °C) and high density (1.22 g/cm³) of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one make it a safer alternative to pivaloyl chloride for scale-up operations. Reduced fuming and easier containment lower occupational exposure risks and simplify engineering controls, providing a quantifiable advantage in industrial process safety assessments .

Application
Selection Property
Validation Focus
1,2‑Diol Regioselective Protection
Neutral primary alcohol selectivity
Regioselectivity in diol models
Thiazolidine‑2‑thione Auxiliary Synthesis
Chiral auxiliary precursor
Stereocontrol in Ti‑enolate additions
Microwave‑Assisted Auxiliary Preparation
Microwave‑accelerated synthesis
Yield and reaction time benchmarking
Large‑Scale Pivaloylation Handling
Lower volatility profile
Boiling point and density comparison

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